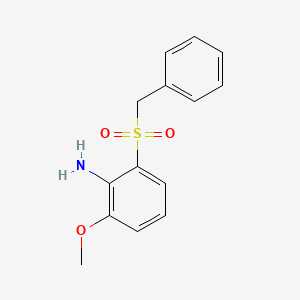

2-Benzylsulfonyl-6-methoxyaniline

Description

Structure

3D Structure

Properties

CAS No. |

6368-86-1 |

|---|---|

Molecular Formula |

C14H15NO3S |

Molecular Weight |

277.34 g/mol |

IUPAC Name |

2-benzylsulfonyl-6-methoxyaniline |

InChI |

InChI=1S/C14H15NO3S/c1-18-12-8-5-9-13(14(12)15)19(16,17)10-11-6-3-2-4-7-11/h2-9H,10,15H2,1H3 |

InChI Key |

AVRWJSVSBBWGLR-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=CC=C1)S(=O)(=O)CC2=CC=CC=C2)N |

Origin of Product |

United States |

Sophisticated Methodologies for the Synthesis of 2 Benzylsulfonyl 6 Methoxyaniline

Direct Sulfonation Strategies and Optimization of Regioselectivity

The direct introduction of a benzylsulfonyl group onto the 2-methoxyaniline scaffold is a conceivable but challenging approach. The primary difficulty lies in controlling the position of the incoming sulfonyl group, as both the amino and methoxy (B1213986) substituents are ortho-, para-directing. This would likely lead to a mixture of isomeric products, necessitating complex purification procedures.

To achieve the desired 2-benzylsulfonyl-6-methoxyaniline, the amino group of 2-methoxyaniline would likely require a protecting group to moderate its activating effect and to prevent side reactions such as N-sulfonylation. Following protection, reaction with benzylsulfonyl chloride under Friedel-Crafts conditions could be attempted, although this method often suffers from poor regioselectivity with highly activated rings.

A more modern approach could involve a photoredox-catalyzed reaction between an aniline (B41778) derivative and a sulfinate salt. rsc.org This method utilizes visible light to generate sulfonyl radicals from bench-stable sulfinate salts, which can then react with the aniline. rsc.org However, controlling the regioselectivity to favor substitution at the 2-position over the 4- or 6-positions would remain a significant hurdle.

Illustrative Conditions for Direct Sulfonylation of an Aniline Derivative The following data is illustrative for a related transformation and not specific to this compound.

| Starting Material | Reagent | Catalyst | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| Aniline Derivative | Sodium Arenesulfinate | Photoredox Catalyst (e.g., Ru(bpy)3Cl2) | Acetonitrile | Visible Light, Room Temperature | Variable | rsc.org |

Nucleophilic Aromatic Substitution Routes and Catalytic Approaches

Nucleophilic aromatic substitution (SNAr) presents a more viable and controllable pathway to this compound. wikipedia.orgchadsprep.commasterorganicchemistry.compressbooks.pubyoutube.com This strategy relies on a precursor molecule where a leaving group, such as a halide, is positioned on the aromatic ring and is activated by an electron-withdrawing group, typically a nitro group, located ortho or para to it. wikipedia.org

A potential synthetic route could commence with 1-chloro-2-methoxy-6-nitrobenzene. This substrate, activated by the ortho-nitro group, could undergo an SNAr reaction with sodium benzylsulfinate. The synthesis of sodium sulfinates from their corresponding sulfonyl chlorides is a well-established procedure. nuomengchemical.comrsc.org The resulting intermediate, 2-benzylsulfonyl-6-methoxy-nitrobenzene, can then be reduced to the target aniline, as will be discussed in the subsequent section.

Catalytic methods, particularly copper-catalyzed cross-coupling reactions, offer an alternative to traditional SNAr. For instance, a 2-halo-6-methoxyaniline derivative could be coupled with a benzylsulfinate salt in the presence of a copper catalyst to form the desired C-S bond. organic-chemistry.org

Illustrative Conditions for Nucleophilic Aromatic Substitution The following data is illustrative for a related transformation and not specific to this compound.

| Aryl Halide | Nucleophile | Catalyst/Conditions | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|

| 1-chloro-2,4-dinitrobenzene | Sodium Methoxide | None | Methanol | Room Temp. | High | masterorganicchemistry.com |

| Aryl Bromide | Sodium Sulfinate | CuI / Ligand | DMF | 110 °C | Good | organic-chemistry.org |

Reduction of Nitro Precursors and Subsequent Functionalization

The reduction of a nitro group to an amine is a fundamental and highly efficient transformation in organic synthesis, and it represents a very plausible final step in the synthesis of this compound. beilstein-journals.orggoogle.com The key to this strategy is the successful synthesis of the nitro-containing precursor, 2-benzylsulfonyl-6-methoxy-nitrobenzene.

As mentioned previously, one route to this precursor is via an SNAr reaction. An alternative pathway could involve the synthesis of 2-benzylthio-6-methoxynitrobenzene, which can be achieved through the reaction of 2-chloro-6-methoxynitrobenzene with sodium benzylmercaptide. The subsequent oxidation of the sulfide (B99878) to the sulfone can be accomplished using common oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA).

A multi-step synthesis analogous to that of 5-(ethylsulfonyl)-2-methoxyaniline (B1360015) provides a well-documented template. nih.govsemanticscholar.org This would involve:

Sulfonylation: Starting with a suitable precursor like 2-methoxyphenol, followed by the introduction of the benzylsulfonyl group.

Nitration: The regioselective nitration of the resulting aryl benzyl (B1604629) sulfone. The directing effects of the methoxy and benzylsulfonyl groups would need to be carefully considered to achieve the desired 2-nitro isomer.

Reduction: The final step would be the reduction of the nitro group to the amine using standard conditions, such as catalytic hydrogenation (e.g., H₂ over Pd/C) or chemical reduction (e.g., SnCl₂ in HCl).

Illustrative Conditions for Nitro Group Reduction The following data is illustrative for a related transformation and not specific to this compound.

| Nitroarene | Reducing Agent/Catalyst | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 4-(Ethylsulfonyl)-1-methoxy-2-nitrobenzene | 10% Pd/C, H₂ | Ethanol | 34 °C, 2 days | 90% | nih.gov |

| Nitrobenzene derivative | 5% Pt/C, H₂ | Methanol/Sulfuric Acid | 60 °C | High | google.com |

Green Chemistry Principles in Synthetic Pathway Design

The principles of green chemistry are integral to modern synthetic design, aiming to reduce waste, minimize energy consumption, and use renewable resources. rsc.orgnih.gov When applied to the synthesis of this compound, several aspects can be optimized.

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. rsc.org Comparing the direct sulfonation route with the multi-step nitro reduction pathway, the latter may have a lower atom economy due to the introduction and subsequent removal of the nitro group.

Safer Solvents and Reagents: The use of hazardous solvents and reagents should be minimized or replaced with safer alternatives. For example, exploring enzymatic reductions or catalytic transfer hydrogenation could provide greener alternatives to heavy metal reducing agents. acs.orgrsc.org

Energy Efficiency: Employing energy-efficient methods such as microwave-assisted synthesis or mechanochemistry can significantly reduce the energy consumption of the process. nih.gov These techniques can often shorten reaction times and improve yields.

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. Both the SNAr and nitro reduction steps can benefit from highly efficient catalytic systems, which can be recycled and reused.

Process Intensification and Scale-Up Considerations

Process intensification aims to develop smaller, cleaner, and more energy-efficient manufacturing processes. numberanalytics.comaltlaboratories.comaiche.org For the synthesis of a fine chemical like this compound, moving from traditional batch processing to continuous manufacturing can offer significant advantages. amarequip.comacs.org

Continuous Flow Chemistry: Exothermic reactions, such as nitration, can be performed more safely and with better control in continuous flow reactors. acs.org These systems offer superior heat and mass transfer compared to large batch reactors, minimizing the risk of runaway reactions and the formation of byproducts.

Microreactors: The use of microreactors can enhance reaction efficiency and selectivity, particularly for highly exothermic or sensitive reactions. numberanalytics.com This technology allows for precise control over reaction parameters, leading to higher quality products.

Chemical Transformations and Mechanistic Investigations of 2 Benzylsulfonyl 6 Methoxyaniline

Electrophilic Aromatic Substitution Reactions of the Substituted Aniline (B41778) Ring

The aniline ring in 2-benzylsulfonyl-6-methoxyaniline is activated towards electrophilic aromatic substitution by the electron-donating amino (-NH₂) and methoxy (B1213986) (-OCH₃) groups. allen.inbyjus.com Both are ortho-, para-directing. However, the bulky benzylsulfonyl group at the 2-position is expected to exert significant steric hindrance, primarily directing incoming electrophiles to the positions para to the activating groups.

The benzylsulfonyl group is strongly electron-withdrawing, which generally deactivates the ring towards electrophilic attack. The cumulative effect of these competing electronic and steric factors would likely result in a complex reactivity profile. In similar systems, such as 3-methoxy-5-(methylsulfonyl)aniline, the electron-withdrawing sulfonyl group directs electrophilic substitution to the para position relative to the methoxy group.

Predictably, nitration or halogenation of this compound would likely yield a mixture of products, with substitution occurring at the positions activated by the amino and methoxy groups, while being influenced by the steric bulk of the benzylsulfonyl group. Direct nitration of anilines can be problematic due to the oxidation of the amino group and the formation of the anilinium ion, which is a meta-director. byjus.comchemistrysteps.com To control the reaction, protection of the amino group, for instance by acetylation, is a common strategy. allen.inlibretexts.org

Nucleophilic Reactions Involving the Amino Group

The amino group in this compound is a primary amine and is expected to exhibit typical nucleophilic reactivity. It can undergo reactions such as acylation, alkylation, and sulfonylation. The nucleophilicity of the amino group can be influenced by the electronic effects of the other substituents on the ring. The electron-donating methoxy group would enhance the nucleophilicity, while the electron-withdrawing benzylsulfonyl group would decrease it.

The reaction of anilines with sulfonyl chlorides is a well-established method for the synthesis of sulfonamides. researchgate.net Therefore, this compound could react with various sulfonyl chlorides to form the corresponding N-sulfonylated products. The steric hindrance from the ortho-benzylsulfonyl group might, however, reduce the reaction rate compared to less substituted anilines.

Reactivity of the Benzylsulfonyl Group

The benzylsulfonyl group is generally stable under many reaction conditions. However, the benzylic C-S bond can be cleaved under certain reductive or oxidative conditions. For instance, strong reducing agents might lead to the cleavage of the benzyl (B1604629) group. The sulfonyl group itself is highly oxidized and resistant to further oxidation.

Visible-light-mediated photoredox catalysis has emerged as a mild method for the sulfonylation of anilines with sulfinate salts. rsc.orgrsc.org While this is a synthetic method, it highlights the potential for radical-mediated reactions involving the sulfonyl group or its precursors.

Oxidative and Reductive Transformations

The aniline moiety is susceptible to oxidation, which can lead to the formation of a variety of products, including nitroso, nitro, and polymeric compounds. acs.org The presence of the electron-donating methoxy and amino groups makes the ring particularly sensitive to oxidation.

Conversely, the reduction of a related compound, 5-(ethylsulfonyl)-2-methoxyaniline (B1360015), was achieved via catalytic hydrogenation (10% Pd/C, H₂) to reduce a nitro group to an amino group in the final step of its synthesis. nih.gov This suggests that the benzylsulfonyl and methoxy groups are stable under these reductive conditions.

Thermal and Photochemical Reactivity Profiles

Specific studies on the thermal and photochemical reactivity of this compound are not available. Generally, anilines can undergo photochemical reactions, including photo-oxidation and photo-rearrangement. The presence of the sulfonyl group might influence the photochemical behavior, but without experimental data, any prediction remains speculative. Thermal rearrangements of arylsulfamates to para-sulfonyl anilines have been reported, which proceed via an intermolecular SEAr reaction. nih.gov

Elucidation of Reaction Mechanisms and Transition State Analysis

Detailed mechanistic studies and transition state analyses for reactions involving this compound are absent from the current literature. Kinetic studies on the reactions of substituted anilines with various electrophiles have been conducted to understand the influence of substituents on reaction rates and mechanisms. rsc.orgresearchgate.net For instance, the reaction of anilines with chloramine-T to form N-chloroanilines was found to proceed through the formation of a complex in a fast equilibrium step followed by its slow decomposition. rsc.org

A plausible mechanism for the sulfonylation of anilines under photoredox conditions involves the oxidation of the aniline to a radical cation, which then reacts with a sulfonyl radical. rsc.orgrsc.org

Derivatization and Structural Diversification Strategies for 2 Benzylsulfonyl 6 Methoxyaniline

Synthesis of Novel Substituted Benzylsulfonyl-methoxyaniline Derivatives

The synthesis of novel derivatives of 2-benzylsulfonyl-6-methoxyaniline can be achieved through various chemical transformations targeting the amino group, the aromatic ring, or the benzylsulfonyl moiety. These modifications allow for the systematic alteration of the molecule's steric and electronic properties.

One common strategy involves the acylation or sulfonylation of the primary amino group to introduce a variety of substituents. For instance, reaction with different acyl chlorides or sulfonyl chlorides in the presence of a base would yield a library of N-substituted amides and sulfonamides, respectively. Furthermore, the aromatic ring can undergo electrophilic substitution reactions, although the directing effects of the existing substituents must be carefully considered to achieve regioselectivity.

Another approach focuses on modifying the benzyl (B1604629) portion of the benzylsulfonyl group. Substitution on the phenyl ring of the benzyl group can be introduced either by starting with appropriately substituted benzyl halides or by performing electrophilic aromatic substitution on the pre-formed this compound, provided that reaction conditions are controlled to favor substitution on the benzyl ring over the aniline (B41778) ring.

The development of novel synthetic methods also plays a crucial role. For example, isosteric replacement, a drug design strategy, has been used to guide the synthesis of new compounds by substituting certain functional groups with others that have similar physical or chemical properties. nih.gov This approach, coupled with computational screening, can aid in the rational design and synthesis of derivatives with desired characteristics. nih.gov

Cyclization Reactions Leading to Fused Heterocyclic Systems

The inherent functionalities within this compound make it a valuable precursor for the synthesis of fused heterocyclic systems. These reactions typically involve the participation of the amino group and an ortho-positioned substituent, which can be introduced or is already present, to form a new ring fused to the aniline core.

A prominent example of such a transformation is the electrophilic cyclization of N-(2-alkynyl)anilines, which can be adapted for derivatives of this compound. nih.gov By first introducing an alkynyl group at a position ortho to the amino group, subsequent treatment with an electrophile such as iodine monochloride (ICl) can trigger a 6-endo-dig cyclization to afford substituted quinolines. nih.gov This method provides a route to halogenated quinolines, which are of significant interest due to their potential bioactivity and as handles for further chemical modifications. nih.gov

Furthermore, intramolecular redox cyclization reactions offer another pathway to fused heterocycles. rsc.org Although not directly demonstrated with this compound itself, analogous structures like 2-nitrobenzyl alcohol can undergo such transformations to form cinnolines. rsc.org This suggests that with appropriate functional group manipulation, the this compound scaffold could be engineered to participate in similar intramolecular cyclizations, leading to the formation of diverse heterocyclic frameworks. The development of such strategies often involves the careful design of substrates and the selection of appropriate reaction conditions to favor the desired cyclization pathway.

Incorporation into Polymeric Architectures and Advanced Materials Precursors

The functional groups present in this compound, namely the primary amine and the aromatic rings, provide reactive sites for its incorporation into polymeric structures. The polymerization of aniline and its derivatives is a well-established field, and similar principles can be applied to this compound to create novel polymers with potentially interesting properties.

For instance, the chemical polymerization of aniline derivatives like 2-methoxyaniline has been shown to produce polymeric materials. nih.gov The oxidation of 2-methoxyaniline can lead to the formation of both water-soluble oligomers and insoluble polymeric products, with the morphology of the resulting polymer, such as thin films or microspheres, depending on the reaction conditions. nih.gov By analogy, the polymerization of this compound could be explored using various oxidizing agents and reaction setups to generate new functional polymers. The presence of the bulky benzylsulfonyl group would likely influence the polymerization process and the properties of the resulting polymer, such as its solubility, morphology, and electronic characteristics.

Furthermore, the structural features of this compound make it a potential precursor for advanced materials. The ability to form ordered structures through self-assembly or to be functionalized with polymerizable groups opens up possibilities for its use in the design of materials for electronics, optics, or separation technologies. The synthesis of well-defined oligomers or polymers from this monomer could lead to materials with tailored properties for specific applications.

Regioselective Functionalization of the Aromatic Nucleus

Achieving regioselective functionalization of the aromatic nucleus of this compound is a key challenge and a significant area of research for creating structural diversity. The directing effects of the existing substituents—the strongly activating methoxy (B1213986) group, the moderately activating amino group (or its protected form), and the deactivating benzylsulfonyl group—will govern the position of incoming electrophiles.

Directed ortho-metalation (DoM) is a powerful strategy for achieving regioselective functionalization. This technique involves the deprotonation of a position ortho to a directing metalating group (DMG) by a strong base, followed by quenching with an electrophile. While the amino group can act as a DMG, its acidity can sometimes lead to N-deprotonation instead of C-H activation. Protection of the amino group, for instance as a carbamate, can enhance its directing ability and prevent N-deprotonation.

Recent advancements in metalation chemistry, such as the use of TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl) like TMPMgCl·LiCl and TMP2Zn·2MgCl2·2LiCl, have enabled the regioselective functionalization of various aromatic and heteroaromatic compounds. researchgate.net These methods could potentially be applied to derivatives of this compound to introduce a wide range of functional groups at specific positions on the aromatic ring. The choice of the base and reaction conditions would be crucial in controlling the regioselectivity of the metalation.

Furthermore, the development of regioselective cross-coupling reactions, such as the Negishi cross-coupling, provides another avenue for the controlled introduction of substituents. researchgate.net By first installing a halogen or a triflate group at a specific position on the aromatic ring, subsequent cross-coupling reactions with various organometallic reagents can be used to build molecular complexity in a regiocontrolled manner.

Development of Complex Organic Scaffolds from this compound

The strategic derivatization and functionalization of this compound pave the way for the construction of complex and diverse organic scaffolds. These scaffolds can serve as core structures for the development of new molecules with potential applications in medicinal chemistry, materials science, and catalysis.

One approach to building complexity is through multi-step synthetic sequences that combine several of the strategies discussed above. For example, a regioselective functionalization of the aromatic ring could be followed by a cyclization reaction to generate a polycyclic heterocyclic system. The substituents introduced in the initial steps can be further elaborated to create a library of structurally diverse compounds.

The "click" azide-alkyne Huisgen cycloaddition reaction is another powerful tool for constructing complex scaffolds. nih.gov By introducing an azide (B81097) or an alkyne functionality onto the this compound core, it can be readily coupled with a variety of complementary reaction partners to generate triazole-containing derivatives. nih.gov This approach has been successfully used to synthesize novel derivatives of other complex natural products. nih.gov

The development of novel benzimidazole-based scaffolds from substituted anilines has also been reported as a strategy to create compounds with specific biological activities. semanticscholar.org By condensing a suitably functionalized derivative of this compound with an appropriate reagent, it may be possible to construct novel benzimidazole (B57391) scaffolds incorporating the benzylsulfonyl-methoxyphenyl moiety.

Advanced Spectroscopic and Crystallographic Characterization of 2 Benzylsulfonyl 6 Methoxyaniline and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the three-dimensional structure of molecules in solution. For 2-Benzylsulfonyl-6-methoxyaniline and its derivatives, ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each atom, allowing for the assignment of stereochemistry and the analysis of conformational preferences.

In sulfonamide derivatives, the rotation around the C(O)-NH₂ single bond can be hindered, leading to the observation of distinct NMR signals for the amide protons. nih.gov This phenomenon, observable on the NMR timescale, results in two separate resonances with different chemical shifts in the aromatic region of the ¹H-NMR spectrum. nih.gov Similarly, for 2-((4-methylphenyl)sulfonamido)benzamides, the amide protons resonate as two distinct broad singlets due to this restricted rotation. nih.gov The NH proton of the arylsulfonamido group itself typically appears as a singlet at a significantly downfield chemical shift, around δ = 12.10 ppm, a consequence of the deshielding effect from the adjacent S=O bonds. nih.gov

Two-dimensional NMR techniques, such as Exchange Spectroscopy (EXSY), are particularly valuable for studying conformational dynamics. EXSY experiments can identify cross-correlation peaks between the signals of different conformers, confirming that the observed signal duplication arises from the presence of multiple conformational isomers in equilibrium. mdpi.com Furthermore, variable temperature NMR studies can be employed to determine the coalescence temperature, where the distinct signals of the conformers merge into a single peak, providing quantitative data on the energy barrier of rotation. mdpi.com For some uracil (B121893) derivatives, the coalescence temperature for the amino group has been observed between 228 and 233 K. mdpi.com

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for Protons in Sulfonamide Derivatives

| Proton | Chemical Shift (ppm) | Multiplicity | Notes |

| Amide NH (trans) | ~9.20 | s | Distinct signal due to hindered rotation. mdpi.com |

| Amide NH (cis) | ~8.50 | s | Distinct signal due to hindered rotation. mdpi.com |

| Sulfonamide NH | ~12.10 | s | Downfield shift due to deshielding by S=O groups. nih.gov |

| Aromatic CH | 6.5 - 8.0 | m | Complex multiplets in the aromatic region. |

| Methoxy (B1213986) OCH₃ | ~3.8 | s | Singlet characteristic of the methoxy group. |

| Benzyl (B1604629) CH₂ | ~4.5 | s | Singlet for the methylene (B1212753) bridge. |

Note: The exact chemical shifts can vary depending on the specific derivative and the solvent used.

Mass Spectrometry Techniques for Fragmentation Pathway Elucidation and Structural Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through the analysis of fragmentation patterns. libretexts.org When a molecule like this compound is introduced into the mass spectrometer, it is ionized to form a molecular ion (M⁺•), which can then break down into smaller, charged fragments. libretexts.org The pattern of these fragments provides a unique fingerprint of the molecule's structure.

The fragmentation of organic molecules in a mass spectrometer is not random but follows predictable pathways. libretexts.org The stability of the resulting fragment ions plays a crucial role in determining the observed fragmentation pattern. libretexts.org For instance, the cleavage of bonds adjacent to a carbonyl group (α-cleavage) is a common fragmentation pathway for ketones, leading to the formation of stable acylium ions. libretexts.orgmiamioh.edu In the case of 2-pentanone, α-cleavage results in the loss of a methyl radical to give a fragment at m/z 71, or the loss of a propyl radical to yield a base peak at m/z 43. youtube.com

For molecules containing longer alkyl chains, a process known as the McLafferty rearrangement can occur, which involves the transfer of a gamma-hydrogen atom to a carbonyl oxygen, leading to the elimination of a neutral alkene molecule and the formation of a new radical cation. youtube.com This rearrangement is characteristic for carbonyl compounds and results in a fragment with an even mass-to-charge ratio. youtube.com

In the mass spectrum of amines, a characteristic fragmentation is the loss of an alkyl group adjacent to the nitrogen atom. For propan-2-amine, the base peak at m/z 44 corresponds to the loss of a methyl group from the molecular ion. docbrown.info

The fragmentation of this compound would be expected to involve cleavage of the bonds within the sulfonyl and aniline (B41778) moieties. Key fragmentation pathways would likely include the loss of the benzyl group, cleavage of the S-N bond, and fragmentation of the methoxy-substituted aniline ring.

Table 2: Predicted Major Fragment Ions for this compound in Mass Spectrometry

| m/z | Proposed Fragment Structure | Fragmentation Pathway |

| [M]⁺• | [C₁₄H₁₅NO₃S]⁺• | Molecular Ion |

| [M - C₇H₇]⁺ | [C₇H₈NO₃S]⁺ | Loss of benzyl radical |

| [M - SO₂C₇H₇]⁺ | [C₇H₈NO]⁺ | Cleavage of the S-N bond |

| [C₇H₇]⁺ | [C₇H₇]⁺ | Benzyl cation |

| [C₇H₈NO]⁺ | [C₇H₈NO]⁺ | Methoxy-aniline fragment |

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Hydrogen Bonding

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable insights into the functional groups present in a molecule and the nature of intermolecular interactions, such as hydrogen bonding. sapub.orgnih.gov These techniques are based on the principle that molecules absorb infrared radiation or scatter incident light at frequencies corresponding to their natural vibrational modes. sapub.org

For this compound, characteristic vibrational bands would be expected for the N-H, C-H, S=O, C-O, and C=C functional groups. The N-H stretching vibration of the amine group typically appears in the region of 3300-3500 cm⁻¹. The presence of hydrogen bonding can cause this band to broaden and shift to lower frequencies. demokritos.gr The sulfonyl group (SO₂) exhibits strong, characteristic asymmetric and symmetric stretching vibrations, typically found in the ranges of 1300-1350 cm⁻¹ and 1140-1160 cm⁻¹, respectively. The C-O stretching of the methoxy group would be observed around 1250 cm⁻¹. Aromatic C=C stretching vibrations are expected in the 1450-1600 cm⁻¹ region. sapub.org

The study of hydrogen bonding is a key application of vibrational spectroscopy. demokritos.gr The formation of an intramolecular hydrogen bond between the sulfonamide N-H and the methoxy oxygen in this compound, or intermolecular hydrogen bonds in the solid state, would lead to noticeable shifts in the corresponding vibrational frequencies. For instance, in N-salicylideneaniline, the formation of a strong intramolecular O-H···N hydrogen bond is confirmed by the analysis of its vibrational spectra. semanticscholar.org In studies of co-crystals, shifts in the carbonyl stretching vibrations in FTIR and Raman spectra are indicative of the formation of new hydrogen bonds between the active pharmaceutical ingredient and the co-former. nih.gov

Table 3: Characteristic Vibrational Frequencies (cm⁻¹) for this compound

| Functional Group | Typical Wavenumber Range (cm⁻¹) | Notes |

| N-H Stretch (Amine) | 3300 - 3500 | Broadened and shifted by hydrogen bonding. |

| C-H Stretch (Aromatic) | 3000 - 3100 | |

| C-H Stretch (Aliphatic) | 2850 - 3000 | |

| S=O Stretch (Asymmetric) | 1300 - 1350 | Strong absorption. |

| S=O Stretch (Symmetric) | 1140 - 1160 | Strong absorption. |

| C-O Stretch (Methoxy) | ~1250 | |

| C=C Stretch (Aromatic) | 1450 - 1600 |

Single-Crystal X-ray Diffraction for Solid-State Structure Determination and Intermolecular Interactions

The sulfonamide group typically adopts a tetrahedral geometry around the sulfur atom. nih.gov In N-phenylbenzenesulfonamides, the molecule often exists in a synclinal conformation, leading to conformational chirality. nih.gov X-ray diffraction studies on related sulfonamide derivatives have revealed the presence of intramolecular hydrogen bonds, for example, between the amide oxygen and the sulfonamide hydrogen, forming a six-membered ring. nih.gov

Furthermore, single-crystal X-ray diffraction provides a detailed picture of the intermolecular interactions that govern the packing of molecules in the crystal lattice. nih.govornl.gov These interactions can include hydrogen bonds, π-π stacking between aromatic rings, and van der Waals forces. nih.gov In the crystal structure of diethylammonium (B1227033) aniline-4-sulfonate, for instance, N-H···O and N-H···N hydrogen bonds create a three-dimensional network. nih.gov The analysis of these intermolecular interactions is crucial for understanding the physical properties of the solid material, such as its melting point and solubility. For N-benzyl-2-(4,6-diaminopyrimidin-2-ylthio)-acetamide, the crystal structure is stabilized by both intramolecular (N-H···S, C-H···N, C-H···O) and intermolecular (N-H···N, N-H···O) hydrogen bonds. vensel.org

Table 4: Representative Crystallographic Data for a Sulfonamide Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 8.5657(5) |

| b (Å) | 9.3203(5) |

| c (Å) | 18.2134(10) |

| β (°) | 91.540(4) |

| Volume (ų) | 1453.9(2) |

| Z | 4 |

| Data for N-benzyl-2-(4,6-diaminopyrimidin-2-ylthio)-acetamide, a related compound, is provided as an example. vensel.org |

Chiroptical Spectroscopy for Enantiomeric Excess Determination

Chiroptical spectroscopy, which includes techniques like circular dichroism (CD) and optical rotatory dispersion (ORD), is essential for studying chiral molecules. If this compound or its derivatives are synthesized in a chiral, non-racemic form, these techniques can be used to determine the enantiomeric excess (ee).

The determination of enantiomeric excess is critical in the development of chiral drugs and catalysts. nih.gov Chiral high-performance liquid chromatography (HPLC) coupled with a chiroptical detector, such as a CD detector, is a common method for determining ee. uma.es This approach allows for the quantification of the ee by using the anisotropy factor (g) as an analytical signal. uma.es In some cases, methods have been developed to determine the ee without the need for pure enantiomeric standards. uma.es

Fluorescence-based assays have also been developed for the high-throughput determination of ee in various chiral compounds, including amines. nih.gov These methods often rely on the formation of diastereomeric complexes with a chiral fluorescent probe, where each enantiomer produces a distinct fluorescence signal. nih.gov

For chiral sulfonimidamides, which are analogues of sulfonamides, enantiospecific synthesis has been achieved, and the stereochemical outcome can be analyzed using chiroptical methods. acs.org The development of such synthetic methods and analytical techniques is crucial for accessing enantiomerically pure sulfonamide-based compounds for various applications.

Table 5: Methods for Enantiomeric Excess (ee) Determination

| Technique | Principle | Application |

| Chiral HPLC with UV/Fluorescence Detection | Separation of enantiomers on a chiral stationary phase followed by non-specific detection. uma.es | Quantitative determination of ee, requires pure enantiomer standards for calibration. |

| Chiral HPLC with Circular Dichroism (CD) Detection | Separation of enantiomers on a chiral stationary phase with detection based on differential absorption of circularly polarized light. uma.es | Can provide information on absolute configuration and allows for ee determination, sometimes without pure standards. uma.es |

| Fluorescence-Based Assays | Formation of diastereomeric complexes with a chiral fluorescent probe, leading to distinct fluorescence signals for each enantiomer. nih.gov | High-throughput screening for ee in chiral amines and other functional groups. nih.gov |

| Nuclear Magnetic Resonance (NMR) with Chiral Shift Reagents | Formation of diastereomeric complexes with a chiral lanthanide shift reagent, inducing chemical shift differences between the signals of the two enantiomers. | Quantitative determination of ee by integration of the resolved signals. |

Computational Chemistry and Theoretical Modelling of 2 Benzylsulfonyl 6 Methoxyaniline

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of computational chemistry used to investigate the electronic structure of molecules. For 2-Benzylsulfonyl-6-methoxyaniline, DFT calculations, likely using a functional like B3LYP with a basis set such as 6-31G(d,p), would provide fundamental insights into its molecular geometry and reactivity.

Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. The distribution of these frontier orbitals reveals the most probable sites for electrophilic and nucleophilic attack. In a molecule like this compound, the HOMO is expected to be localized on the electron-rich methoxyaniline ring, while the LUMO may be distributed across the electron-withdrawing sulfonyl group and the benzyl (B1604629) moiety.

Furthermore, DFT enables the calculation of various reactivity descriptors. A Molecular Electrostatic Potential (MEP) map would visualize the charge distribution, highlighting electron-rich areas (negative potential, likely around the oxygen and nitrogen atoms) and electron-poor areas (positive potential, near the amine and sulfonyl group hydrogens), which are crucial for predicting non-covalent interactions.

Table 1: Illustrative DFT-Calculated Electronic Properties for an Analogous Aromatic Sulfonamide (Note: This data is representative of a typical aromatic sulfonamide and not specific to this compound)

| Parameter | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Region susceptible to electrophilic attack |

| LUMO Energy | -1.2 eV | Region susceptible to nucleophilic attack |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Indicator of chemical stability and reactivity |

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

The structural flexibility of this compound, particularly the rotation around the C-S and S-N bonds, gives rise to a complex conformational landscape. Molecular Dynamics (MD) simulations are employed to explore these dynamics over time. peerj.com By simulating the molecule's movement in a given environment (e.g., in a solvent like water or chloroform), MD can identify the most stable, low-energy conformations and the energy barriers between them. umich.edu

Studies on related aromatic sulfonamides have shown that hindered rotation around the Aryl-SO2 bond can lead to distinct and observable conformational isomers (rotamers). umich.edu The conformational preference can be influenced by the polarity of the solvent, with different conformers being favored in polar versus non-polar environments. umich.edu For this compound, MD simulations would map out the preferential orientations of the benzyl and methoxy (B1213986) groups relative to the sulfonamide bridge, which is critical for understanding its interactions with other molecules. peerj.comresearchgate.net

Solvation effects are also a key output of MD simulations. By explicitly modeling solvent molecules, one can analyze the formation of hydrogen bonds between the sulfonamide's N-H and S=O groups and the solvent, and how these interactions stabilize the solute's structure and influence its solubility.

Quantitative Structure-Property Relationships (QSPR) for Predicting Non-Biological Chemical Attributes

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of molecules with their physical and chemical properties. mdpi.com For this compound, a QSPR study would begin by calculating a set of molecular descriptors derived from its computationally optimized structure. These descriptors can include electronic (e.g., dipole moment, orbital energies), topological, and steric parameters. researchgate.netutq.edu.iq

Research on aniline (B41778) derivatives has successfully used QSPR to build models that predict properties like viscosity. researchgate.netutq.edu.iq In such a study, descriptors including molecular volume, total energy, surface area, and the charge on the nitrogen atom were used to create a linear regression equation. researchgate.net This equation could then predict the viscosity for other similar compounds. For this compound, QSPR could be applied to predict non-biological attributes such as boiling point, solubility, or chromatographic retention times, based on models developed from a database of related sulfonamides and anilines. researchgate.net

Table 2: Example of Descriptors Used in a QSPR Model for Aniline Derivatives (Source: Adapted from studies on aniline derivatives. researchgate.netutq.edu.iq)

| Descriptor Type | Example Descriptor | Property Predicted |

|---|---|---|

| Electronic | Charge on Nitrogen Atom | Viscosity |

| Steric/Topological | Molecular Volume | Viscosity |

| Thermodynamic | Total Energy (T.E) | Viscosity |

Reaction Pathway Energetics and Transition State Geometries

Computational chemistry provides a powerful lens for examining the mechanisms of chemical reactions. For this compound, this could involve modeling its synthesis, such as the N-arylation of a sulfonamide, or its subsequent reactions. acs.orgrsc.org By calculating the energies of reactants, products, intermediates, and transition states, a complete energy profile for a proposed reaction pathway can be constructed.

For example, in a copper-catalyzed N-arylation reaction to form a related sulfonamide, computational studies can help determine whether the mechanism is more likely to proceed through a specific catalytic cycle. rsc.org Calculations would focus on identifying the geometry of the transition state—the highest energy point along the reaction coordinate—and its associated activation energy. A lower activation energy indicates a more favorable, faster reaction. Such studies have been instrumental in understanding C-N bond formation and the factors controlling chemoselectivity in complex molecules. acs.orgresearchgate.net

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

DFT-based methods are highly effective at predicting various spectroscopic properties, which can serve as a valuable tool for structural confirmation. nih.gov

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is routinely used to calculate the ¹H and ¹³C NMR chemical shifts. scielo.org.za For this compound, theoretical calculations would predict the specific shifts for each hydrogen and carbon atom. These predicted values, when compared to experimental data, can help assign ambiguous peaks and confirm the proposed structure. researchgate.net

IR Spectroscopy: The vibrational frequencies in an infrared (IR) spectrum can also be computed. These calculations help assign specific absorption bands to the corresponding functional group vibrations, such as the N-H stretch, the asymmetric and symmetric S=O stretches of the sulfonyl group, and the C-O stretch of the methoxy group. scielo.org.za

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict the electronic transitions that give rise to a UV-Vis spectrum. researchgate.net The calculation provides the maximum absorption wavelength (λmax) and the oscillator strength of the transitions. For this compound, TD-DFT would identify the key electronic transitions, likely π-π* transitions within the aromatic rings, and predict where the molecule would absorb light. scispace.com

Table 3: Illustrative Comparison of Predicted vs. Experimental Spectroscopic Data for a Related Methoxyphenyl Compound (Note: This data is representative and illustrates the accuracy of computational predictions. scielo.org.za)

| Parameter | Computational Prediction (B3LYP/6-31G(d,p)) | Experimental Value |

|---|---|---|

| ¹³C NMR (Methoxy Carbon) | 53.0 ppm | 55.6 ppm |

| IR (C=N stretch) | 1658 cm⁻¹ | 1654 cm⁻¹ |

Non Biological Applications of 2 Benzylsulfonyl 6 Methoxyaniline in Specialized Chemical Fields

Role as a Key Intermediate in the Synthesis of Dyes and Pigments

While direct evidence for the use of 2-Benzylsulfonyl-6-methoxyaniline as a dye intermediate is not prominent, its parent structure, 2-methoxyaniline (o-anisidine), is a well-established precursor in the synthesis of azo dyes and pigments. Aniline (B41778) derivatives are fundamental building blocks in the dye industry. The typical process involves a two-step reaction: first, the aniline derivative is converted into an aromatic diazonium ion, and second, this ion is coupled with another aromatic compound to form the azo dye. The specific substituents on the aniline ring influence the final color and properties of the dye. For instance, 2-methoxyaniline is used as a chemical intermediate in the creation of various azo pigments. This established role of substituted anilines suggests that this compound could potentially serve as an intermediate for custom dyes, where the benzylsulfonyl and methoxy (B1213986) groups would modify the chromophore's characteristics.

Utilization in the Development of Specialty Chemicals and Agrochemical Precursors

The utility of this compound as a precursor for specialty chemicals or agrochemicals is not specifically detailed in available literature. However, the broader class of substituted anilines serves as versatile starting materials for a range of complex molecules. For example, a structurally similar compound, 5-(ethylsulfonyl)-2-methoxyaniline (B1360015), is noted as an important starting material and structural fragment for 131 different compounds with various biological activities. The synthesis of such multifaceted aniline derivatives is pursued for the development of new chemical entities. While the primary documented uses for many of these derivatives are pharmacological, the synthetic pathways highlight their role as valuable intermediates in organic chemistry, a principle that could extend to the development of non-biological specialty chemicals or agrochemical precursors.

Application as a Precursor in Material Science for Functional Coatings and Polymers

There is no specific documentation found for the application of this compound in functional coatings and polymers. However, research into related aniline derivatives demonstrates their potential in polymer science. Chemical polymerization of 2-methoxyaniline has been successfully conducted, resulting in the formation of poly(o-methoxyaniline). Studies have shown that composites of this polymer can be created, for instance with lignosulfonate, to produce materials with unique morphologies. The incorporation of lignosulfonate into the poly(o-methoxyaniline) matrix resulted in the formation of porous surfaces. Such porous structures are valuable in material science as they can facilitate ion diffusion and increase the effective surface area, which are desirable properties for coatings and functional polymer systems.

Function as a Ligand or Precursor in Catalytic Systems

The potential for this compound to function as a ligand or a precursor in catalytic systems can be inferred from the known chemistry of aniline and its derivatives. The nitrogen atom of the amino group in the aniline structure possesses a lone pair of electrons, making it a potential coordination site for metal ions. Schiff bases, which are formed by the condensation of an amine with an aldehyde or ketone, are well-known for their ability to act as multidentate ligands that stabilize metal ions in various oxidation states. For example, a Schiff base ligand derived from a 2-methoxyaniline derivative has been synthesized and used to form complexes with copper (II) and zinc (II) ions. Such metal complexes have important applications in catalysis and organic synthesis. This suggests a plausible, though not explicitly documented, role for this compound as a precursor for designing new ligands for catalytic applications.

Potential in Optoelectronic Materials Development

Currently, there is a lack of specific research findings linking this compound to the development of optoelectronic materials. The electronic properties of organic molecules are highly dependent on their structure, particularly the extent of conjugation and the nature of electron-donating and electron-withdrawing groups. While the interplay between the methoxy (donating) and sulfonyl (withdrawing) groups in this compound could theoretically give rise to interesting electronic properties, its potential in optoelectronics remains an unexplored area based on available information. A chemical supplier lists a related isomer, 3-(2-Methoxybenzenesulfonyl)aniline, under a category of "Optical Materials," but provides no specific application data.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-methoxyaniline (o-anisidine) |

| 5-(ethylsulfonyl)-2-methoxyaniline |

| 3-(2-Methoxybenzenesulfonyl)aniline |

| Copper (II) |

| Zinc (II) |

Future Prospects and Emerging Research Frontiers in 2 Benzylsulfonyl 6 Methoxyaniline Chemistry

Exploration of Sustainable Synthetic Pathways

The contemporary chemical industry is increasingly driven by the principles of green chemistry, which prioritize the development of environmentally benign and resource-efficient synthetic processes. For a molecule like 2-Benzylsulfonyl-6-methoxyaniline, future research will undoubtedly focus on moving beyond traditional synthetic methods towards more sustainable alternatives.

Current synthetic strategies for analogous sulfonylated anilines often rely on multi-step procedures that may involve harsh reagents and generate significant waste. A prospective sustainable synthesis of this compound could, for instance, involve the direct sulfonylation of 2-methoxyaniline. Recent advancements in visible-light-mediated reactions have shown promise for the direct sulfonylation of anilines using sulfinate salts, which are stable and readily available reagents. rsc.org This approach, catalyzed by photoredox catalysts under mild conditions, could offer a more atom-economical and energy-efficient route compared to classical methods that use sulfonyl chlorides with stoichiometric Lewis or Brønsted acids at high temperatures. rsc.org

Another avenue for sustainable synthesis lies in the use of eco-friendly solvents and catalysts. The replacement of volatile organic compounds (VOCs) with greener alternatives such as water, supercritical fluids, or bio-based solvents is a key research direction. For the synthesis of related compounds, magnesium sulfate (B86663) in glacial acetic acid has been explored as a benign and inexpensive catalytic system for acetylation, a principle that could be adapted for related transformations. ijtsrd.com Furthermore, the development of biocatalytic routes, employing enzymes to carry out specific transformations with high selectivity under mild conditions, represents a significant frontier.

| Parameter | Traditional Synthetic Route (Hypothetical) | Proposed Sustainable Route (Hypothetical) |

| Starting Materials | 2-methoxyaniline, Benzylsulfonyl chloride | 2-methoxyaniline, Sodium benzylsulfinate |

| Catalyst | Stoichiometric Lewis Acid (e.g., AlCl₃) | Photocatalyst (e.g., Iridium complex) |

| Energy Input | High temperature | Visible light at ambient temperature |

| Solvent | Chlorinated solvents (e.g., Dichloromethane) | Green solvents (e.g., Ethyl acetate, Acetonitrile) |

| Byproducts | HCl, Aluminum salts | Minimal, catalyst is recyclable |

| Atom Economy | Lower | Higher |

| E-Factor (Environmental Factor) | High | Low |

Development of Novel Reactivity Modes and Catalytic Cycles

The unique arrangement of functional groups in this compound—a nucleophilic aniline (B41778), an electron-withdrawing sulfonyl group, and an ortho-methoxy group—presents a fertile ground for the discovery of novel reactivity. Future research is expected to unlock new transformations and catalytic cycles centered on this scaffold.

The aniline moiety is a versatile handle for a variety of transformations. Beyond its basic properties, it can be a substrate for advanced C-N cross-coupling reactions to introduce further complexity. Moreover, diazotization of the amino group could open pathways to a wide array of derivatives through Sandmeyer-type reactions. The presence of the ortho-methoxy and benzylsulfonyl groups is likely to exert significant electronic and steric influence on the reactivity of the aniline, potentially leading to highly regioselective reactions. The basicity of the aniline is influenced by the electronic effects of these substituents, with the methoxy (B1213986) group acting as an electron-donating group through resonance and the sulfonyl group as a strong electron-withdrawing group. quora.com

The sulfonyl group itself can participate in interesting chemical transformations. For example, it can be a directing group in ortho-metalation reactions, allowing for the functionalization of the aromatic ring at a specific position. There is also potential for the development of novel catalytic cycles where the sulfonyl group plays a key role, such as in rearrangements or as a leaving group in cross-coupling reactions. The Smiles rearrangement, a well-known intramolecular nucleophilic aromatic substitution, could be explored with derivatives of this compound, potentially leading to novel heterocyclic structures. acs.org

| Reactive Site | Potential Novel Reaction | Potential Catalyst System |

| Aniline (NH₂) Group | Regioselective C-N Cross-Coupling | Palladium or Copper-based catalysts |

| Aromatic Ring | Ortho-metalation directed by the sulfonyl group | Organolithium or Palladium-based catalysts |

| Sulfonyl (SO₂) Group | Smiles Rearrangement | Base-mediated |

| Methoxy (OCH₃) Group | Ether Cleavage for Phenol Synthesis | Lewis acids or strong protic acids |

Advanced Applications in Niche Chemical Industries

While the direct applications of this compound have yet to be established, its structure suggests potential utility in several high-value, niche chemical industries. The combination of an aniline backbone, often found in conductive polymers and dyes, with a sulfonyl group, a common pharmacophore, and a methoxy group, which can enhance solubility and tune electronic properties, creates a platform for diverse applications.

In materials science, derivatives of this compound could serve as monomers for the synthesis of specialty polymers. Polyanilines and their derivatives are known for their electrochromic and conductive properties. researchgate.net The presence of the bulky benzylsulfonyl group could influence the polymer's morphology and processability, potentially leading to materials with tailored optical or electronic properties for applications in sensors, electrochromic devices, or organic electronics. researchgate.netsbpmat.org.br For instance, related methoxy-aniline derivatives have been investigated for their potential in creating materials for optical applications. researchgate.netnih.gov

In the pharmaceutical and agrochemical industries, the sulfonyl aniline scaffold is a well-established pharmacophore. Sulfonamides are a major class of antibiotics, and the sulfone group is present in numerous other bioactive molecules. rsc.org this compound could serve as a key intermediate or a starting point for the design of new drug candidates or crop protection agents. The specific substitution pattern may offer a unique three-dimensional structure that could lead to high-potency and selective interactions with biological targets.

| Niche Industry | Potential Application | Relevant Structural Features |

| Materials Science | Monomer for electroactive or specialty polymers | Aniline backbone, Methoxy group for electronic tuning |

| Pharmaceuticals | Scaffold for drug discovery (e.g., enzyme inhibitors) | Sulfonyl group (pharmacophore), Aniline moiety |

| Agrochemicals | Precursor for novel herbicides or fungicides | Sulfonyl aniline core |

| Dyes and Pigments | Intermediate for functional dyes | Chromophoric aniline group, Substituents for color tuning |

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow manufacturing is a major trend in modern chemical synthesis, offering significant advantages in terms of safety, efficiency, and scalability. The synthesis of this compound and its derivatives is well-suited for integration with flow chemistry and automated platforms.

Many reactions involved in the synthesis of sulfonylated anilines, such as sulfonylation, can be highly exothermic and may involve hazardous reagents. rsc.org Flow reactors, with their high surface-area-to-volume ratio, allow for excellent heat management, mitigating the risk of thermal runaways and enabling reactions to be performed safely at higher temperatures and concentrations. rsc.orggoogle.com This enhanced process control can lead to higher yields and purities.

A hypothetical flow synthesis of this compound could involve pumping streams of the reactants through a heated microreactor or a packed-bed reactor containing an immobilized catalyst. acs.org This setup would allow for precise control over reaction parameters such as temperature, pressure, and residence time, enabling rapid optimization of reaction conditions. google.com Furthermore, flow systems can be readily integrated with in-line purification and analytical techniques, creating a fully automated "synthesis-to-analysis" platform. This approach not only accelerates the research and development process but also facilitates a seamless transition to large-scale production. ewha.ac.kr

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

| Heat Transfer | Limited, potential for hot spots | Excellent, superior temperature control |

| Safety | Higher risk with exothermic reactions | Inherently safer, small reaction volume |

| Scalability | Difficult, requires redesign of equipment | Straightforward, by running the system for longer |

| Process Control | Less precise | Precise control over reaction parameters |

| Reaction Time | Often longer | Significantly shorter residence times possible |

| Integration | Difficult to integrate with other processes | Easily integrated with purification and analysis |

Q & A

Basic: What are the recommended synthetic routes for 2-Benzylsulfonyl-6-methoxyaniline, and how can reaction conditions be optimized?

Answer:

The synthesis of this compound typically involves sulfonylation of 6-methoxyaniline derivatives. A plausible route is the reaction of 6-methoxyaniline with benzylsulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) in anhydrous dichloromethane at 0–5°C to prevent side reactions. Optimization should focus on:

- Temperature control : Lower temperatures minimize hydrolysis of the sulfonyl chloride.

- Stoichiometry : A 1.2:1 molar ratio of benzylsulfonyl chloride to aniline ensures complete conversion.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) can isolate the product.

Characterization via -NMR and LC-MS is critical to confirm purity and structure. For related sulfonamide syntheses, analogous protocols have been validated for benzenesulfonyl derivatives .

Advanced: How can researchers resolve contradictions in spectroscopic data during structural elucidation of this compound?

Answer:

Contradictions in NMR or IR data may arise from tautomerism, conformational flexibility, or solvent effects. Methodological strategies include:

- Variable-temperature NMR : To detect dynamic processes (e.g., sulfonyl group rotation) that broaden peaks at room temperature.

- Density Functional Theory (DFT) simulations : Compare computed -NMR chemical shifts with experimental data to validate proposed conformers.

- Crystallography : Single-crystal XRD resolves ambiguities by providing definitive bond angles and spatial arrangements.

For example, conformational transitions in poly(o-methoxyaniline) hybrids were resolved using UV-vis spectroscopy and Arrhenius analysis to identify activation energies (~13–15 kcal/mol), highlighting the role of chain uncoiling .

Basic: What analytical techniques are essential for characterizing this compound in material science applications?

Answer:

Key techniques include:

- HPLC-PDA : Quantifies purity and detects trace impurities.

- FT-IR : Confirms functional groups (e.g., sulfonyl S=O stretches at ~1350–1150 cm, methoxy C-O at ~1250 cm).

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.

- Thermogravimetric Analysis (TGA) : Assesses thermal stability, critical for high-temperature applications.

Refer to studies on DNA-poly(o-methoxyaniline) hybrids, where UV-vis spectroscopy monitored conformational changes via red shifts in π–polaron transitions .

Advanced: How can researchers design experiments to study the stability of this compound under varying pH and oxidative conditions?

Answer:

- pH Stability : Prepare buffer solutions (pH 2–12) and incubate the compound at 25°C/37°C. Monitor degradation via HPLC at intervals (0, 24, 48 hrs).

- Oxidative Stability : Expose to HO (3–30%) or radical initiators (e.g., AIBN). Use ESR spectroscopy to detect radical intermediates.

- Mechanistic Insights : LC-MS/MS identifies degradation products (e.g., sulfonic acid derivatives from hydrolysis).

For sulfonamide analogs, stability studies under acidic conditions revealed hydrolysis pathways, guiding storage recommendations (e.g., inert atmosphere, desiccants) .

Basic: What are the potential applications of this compound in polymer or hybrid material synthesis?

Answer:

The compound’s sulfonyl and methoxy groups enable:

- Conductive polymers : As a dopant or monomer in polyaniline analogs, leveraging its electron-withdrawing sulfonyl group to modulate conductivity.

- Hybrid materials : Covalent grafting onto DNA or cellulose matrices for biosensors, as seen in DNA-poly(o-methoxyaniline) hybrids (conductivity ~10 S/cm) .

- Catalysis : Sulfonamide motifs can anchor metal nanoparticles in heterogeneous catalysis.

Advanced: How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Answer:

- Molecular Orbital Analysis : Calculate Fukui indices to identify electrophilic/nucleophilic sites.

- Transition State Modeling : Use Gaussian or ORCA to model reaction pathways (e.g., substitution at the sulfonyl group).

- Solvent Effects : Include polarizable continuum models (PCM) to simulate solvent interactions.

For example, studies on similar sulfonamides used DFT to predict regioselectivity in alkylation reactions, aligning with experimental outcomes .

Basic: What precautions are necessary when handling this compound due to its potential toxicity?

Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine powders.

- Storage : In airtight containers under nitrogen, away from moisture and light.

- Waste Disposal : Neutralize with dilute NaOH before disposal, as sulfonamides may hydrolyze to toxic byproducts.

Advanced: How can researchers address discrepancies in biological activity data for this compound across studies?

Answer:

- Standardize Assays : Use validated cell lines (e.g., HEK293 for cytotoxicity) and control for batch-to-batch compound variability.

- Dose-Response Curves : Perform IC determinations in triplicate with positive controls (e.g., doxorubicin).

- Meta-Analysis : Apply statistical tools (e.g., random-effects models) to reconcile conflicting results, as demonstrated in presenteeism studies analyzing cross-lagged effects over time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.